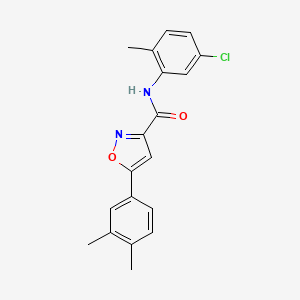![molecular formula C22H20FN3O4 B11360870 5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11360870.png)
5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzofuran core, which is often associated with biological activity, and an oxadiazole ring, known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the oxadiazole ring, and the final coupling reactions. Common synthetic routes may involve:
Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and oxadiazole moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
- 3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
Uniqueness
5-fluoro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is unique due to the presence of both the fluorine atom and the oxadiazole ring, which confer specific chemical and biological properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20FN3O4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20FN3O4/c1-12(2)11-28-16-7-4-14(5-8-16)19-21(26-30-25-19)24-22(27)20-13(3)17-10-15(23)6-9-18(17)29-20/h4-10,12H,11H2,1-3H3,(H,24,26,27) |
InChI Key |
RDVBXMQIMMZYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11360787.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11360790.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11360801.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11360811.png)
![4-ethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11360812.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11360816.png)
![N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11360823.png)
![2-Methylpropyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11360831.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11360838.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11360840.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11360855.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360860.png)
![N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360866.png)
